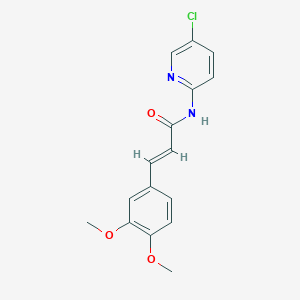![molecular formula C17H20N2O4S B5880761 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)
3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide is a chemical compound commonly known as DEAB. It is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of aldehyde dehydrogenase (ALDH) enzymes. ALDH is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous aldehydes. DEAB has been extensively studied for its potential use in cancer treatment due to its ability to target cancer stem cells.
Mécanisme D'action
DEAB inhibits the activity of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes by binding to the active site of the enzyme. 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes play a crucial role in the metabolism of various aldehydes, including endogenous aldehydes such as acetaldehyde and exogenous aldehydes such as cyclophosphamide. Inhibition of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide activity by DEAB leads to an accumulation of toxic aldehydes, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DEAB has been shown to have a significant impact on the biochemical and physiological processes in cells. Inhibition of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide activity by DEAB leads to an accumulation of toxic aldehydes, which can induce apoptosis in cancer cells. DEAB has also been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Avantages Et Limitations Des Expériences En Laboratoire
DEAB has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has a high degree of specificity for 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes. However, DEAB has some limitations, including its potential toxicity to non-cancer cells and its limited solubility in aqueous solutions.
Orientations Futures
DEAB has the potential to be used in cancer treatment due to its ability to target cancer stem cells. Future research could focus on developing more potent and specific 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide inhibitors that have fewer side effects. Additionally, DEAB could be used in combination with other cancer therapies to enhance their effectiveness. Further studies could also explore the role of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes in other physiological and pathological processes.
Méthodes De Synthèse
The synthesis of DEAB involves the reaction of 3-aminobenzoic acid with diethyl sulfite to produce 3-(diethylsulfonamido)benzoic acid. This compound is then reacted with 2-hydroxybenzaldehyde to produce DEAB.
Applications De Recherche Scientifique
DEAB has been used extensively in scientific research to study the role of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide enzymes in various physiological and pathological processes. It has been shown to be a potent inhibitor of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide1A1, which is overexpressed in many types of cancer. DEAB has been used to study the role of 3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide1A1 in cancer stem cells and has been shown to inhibit the self-renewal of these cells.
Propriétés
IUPAC Name |
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(22,23)14-9-7-8-13(12-14)17(21)18-15-10-5-6-11-16(15)20/h5-12,20H,3-4H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKOPGBBHROFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-N-(2-hydroxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)


![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)



